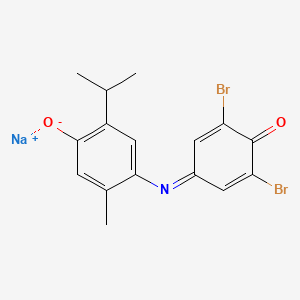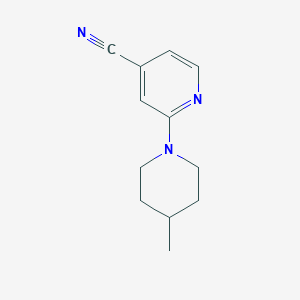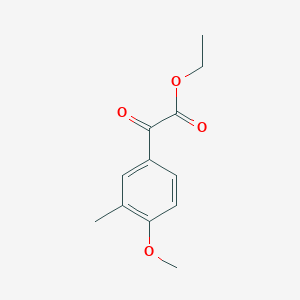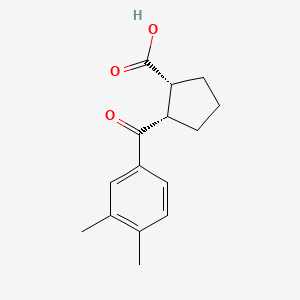![molecular formula C12H9ClO B1613123 2'-Chloro[1,1'-biphenyl]-3-ol CAS No. 149950-34-5](/img/structure/B1613123.png)
2'-Chloro[1,1'-biphenyl]-3-ol
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Catalytic Reactions and Synthesis
- Palladium-catalyzed C-H arylation of [1,1'-biphenyl]-2-ols with chloroarenes has shown broad substrate scope and successful application to pharmaceuticals containing a chloro group. These arylated products can be transformed into triphenylene derivatives (Kinoshita et al., 2023).
- Studies on biphenyl-2-ols have demonstrated regioselective mono- and diarylation reactions, producing various derivatives through treatment with aryl iodides in the presence of a palladium catalyst (Satoh et al., 1998).
- Novel synthesis methods for 2,2'-biphenols have been developed, involving Pd(ii)-catalyzed, (t)BuOOH-oxidized, and hydroxyl-directed C(sp(2))-H hydroxylation of [1,1'-biphenyl]-2-ols (Duan et al., 2016).
Environmental Applications
- Biphenyl dioxygenases, involved in the transformation of chlorinated biphenyls derived from hydroxylation, play a significant role in mitigating the risks posed by chlorinated hydroxybiphenyls, which have estrogenic, immunosuppressive, and carcinogenic activities (Furukawa et al., 2004).
- The TiO2 photocatalytic degradation of 2-chlorobiphenyl in water has been investigated, revealing that the degradation of such compounds in aqueous solutions involves the formation of various intermediates, ultimately leading to the breakdown into CO2 and HCl (Hong et al., 1998).
Analytical Chemistry
- A chromatographic method has been developed for the determination of biphenyl-2-ol (BPh) and other substances in surface water, demonstrating the capabilities of high-performance liquid chromatography in environmental analysis (Baranowska & Wojciechowska, 2012).
- A sensitive spectrofluorimetric method has been described for determining (1,1′-biphenyl)-2-ol residues in water, showing improved sensitivity compared to other methods (Vílchez et al., 1993).
Mecanismo De Acción
Target of Action
It belongs to the class of organic compounds known as chlorinated biphenyls . These compounds are known to interact with various biological targets, including enzymes and receptors, and can disrupt normal cellular functions.
Mode of Action
As a chlorinated biphenyl, it may interact with its targets through non-covalent interactions such as hydrophobic interactions, hydrogen bonding, and π-π stacking . These interactions can lead to changes in the conformation or activity of the target molecules, potentially disrupting their normal functions.
Biochemical Pathways
It’s known that lower chlorinated congeners are more easily transformed than higher chlorinated congeners, and pcb congeners with chlorines on one aromatic ring only are more easily degraded than those bearing chlorine substituents on both aromatic rings .
Pharmacokinetics
The compound’s molecular weight of 188653 suggests that it may have reasonable bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Safety and Hazards
Propiedades
IUPAC Name |
3-(2-chlorophenyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClO/c13-12-7-2-1-6-11(12)9-4-3-5-10(14)8-9/h1-8,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQFPFQICZVMDML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CC=C2)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90622078 | |
| Record name | 2'-Chloro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90622078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149950-34-5 | |
| Record name | 2'-Chloro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90622078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-[(6-Methylpyrazin-2-yl)oxy]aniline](/img/structure/B1613049.png)

![6-amino-3-benzylbenzo[d]oxazol-2(3H)-one](/img/structure/B1613052.png)




![cis-2-[2-(2-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1613059.png)
![cis-2-[2-(4-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1613061.png)

